![molecular formula C11H8N2O3S B2578536 2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid CAS No. 1022011-51-3](/img/structure/B2578536.png)
2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid
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Overview
Description
“2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid” is a complex organic compound. It is a derivative of benzoic acid and thiazole . The molecule likely contains a benzoyl group (a benzene ring attached to a carbonyl group), an amino group, a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the attachment of the benzoyl and carboxylic acid groups . Amino acids and benzothiazoles have been used as starting materials for the synthesis of diverse heterocyclic analogues . The synthesis could involve reactions such as nucleophilic substitution, reductive amination, or Friedel–Crafts acylation .Molecular Structure Analysis
The molecular structure of “2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid” would be expected to include a benzene ring attached to a carbonyl group (forming a benzoyl group), an amino group, a thiazole ring, and a carboxylic acid group . The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The compound’s chemical reactions would likely be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the carbonyl group in the benzoyl group could undergo nucleophilic addition reactions, and the carboxylic acid group could undergo reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid” would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and amino groups could affect its solubility in water and other solvents .Scientific Research Applications
Anticancer Applications
Compounds derived from para-aminobenzoic acid (PABA), which is structurally similar to 2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid, have shown anticancer properties . For example, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile indicated maximum cytotoxicity among the synthesized compounds towards six cancer cell lines .
Anti-Alzheimer’s Applications
PABA compounds have also shown potential in anti-Alzheimer’s applications . An in vitro study exhibited maximum activity of 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid with IC 50 values of 7.49 ± 0.16 µM compared to rivastigmine .
Antibacterial Applications
PABA compounds have demonstrated antibacterial properties . Efficient results of dibenzoic acid and its cadmium salt were observed for antimicrobial action against two bacterial strains .
Antiviral Applications
PABA compounds have shown potential as antiviral agents . More research is needed to further explore this application.
Antioxidant Applications
PABA compounds have been observed to possess antioxidant properties . This suggests their potential use in combating oxidative stress-related disorders.
Anti-inflammatory Applications
PABA compounds have demonstrated anti-inflammatory properties . This suggests their potential use in treating inflammatory diseases.
Potential as Estrogen Receptor Inhibitor
A new pharmaceutical compound, p-benzoyl-phenylalanine (4-BP), was synthesized and investigated for its potential as an estrogen receptor inhibitor for breast cancer .
Role in Green Chemistry
Benzothiazoles, which are structurally related to 2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid, have played an important role in the field of green chemistry . They have been used in the synthesis of various compounds related to green chemistry .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-benzamido-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c14-9(7-4-2-1-3-5-7)13-11-12-8(6-17-11)10(15)16/h1-6H,(H,15,16)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAQWRGQJLGZDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid |
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